Phenylurea
Overview
Description
Phenylurea is a valuable organic compound with wide-ranging applications in agriculture, pharmaceuticals, plastics, and the oil and gas industry . It is a type of organic compound composed of a phenyl group and a urea group . It is a white crystalline solid that is highly soluble in organic solvents such as ethanol, but only slightly soluble in water .
Synthesis Analysis
Phenylurea is synthesized by the reaction of aniline and urea . The process involves putting urea, hydrochloric acid, and aniline into the reaction pot, heating and stirring, refluxing at 100-104°C for 1 hour, adding water and stirring, cooling, filtering, washing the filter cake with water, and drying to obtain the finished product of phenylurea .Molecular Structure Analysis
Phenylurea has a molecular formula of C7H8N2O and a molar mass of 136.15 g/mol . The geometry configuration, pharmacophore features, and electron distribution in the substituents were found to be related to the antibody binding activity . The geometrical and electrostatic properties on the van der Waals (vdW) surface of the substituents played a critical role in the antibody-phenylurea recognition process .Chemical Reactions Analysis
Phenylurea is used as an intermediate in the synthesis of various drugs such as antihistamines, anticonvulsants, and antidepressants . It is also used as a reagent in the analysis of amino acids and proteins .Physical And Chemical Properties Analysis
Phenylurea is a white crystalline solid that is highly soluble in organic solvents such as ethanol, but only slightly soluble in water . It has a molecular formula of C7H8N2O and a molar mass of 136.15 g/mol .Scientific Research Applications
Environmental Fate and Degradation
Phenylurea herbicides, used globally for weed control in cereal crops, are of environmental concern due to their persistence in soil and water. Understanding their fate is critical, and research highlights biodegradation as a key process in natural attenuation of these pesticides in agricultural soils. Bacterial degradation of phenylurea herbicides in soil leads to a slow degradation of the phenyl ring and substantial spatial heterogeneity in degradative populations, affecting patterns of leaching losses from fields. In contrast, a soil fungus, Mortierella sp., shows different degradation pathways from bacteria, producing new metabolites of environmental concern (Hussain et al., 2015) (Sørensen et al., 2003) (Badawi et al., 2009).
Analytical Detection and Measurement
Advancements in analytical techniques have enabled precise detection of phenylurea herbicides. High-performance liquid chromatography with electrochemical detection has been developed to monitor these compounds in crops, surface waters, and soils, overcoming challenges posed by their polar nature and low vapor pressure (Chiavari & Bergamini, 1985).
Phytoremediation
Studies reveal that expressing the human gene CYP1A2 in Arabidopsis thaliana enhances tolerance and detoxification of the phenylurea herbicide linuron, suggesting a potential approach for phytoremediation. Similarly, the expression of PgCYP76B93, a cytochrome P450 enzyme from ginseng, in Arabidopsis showed enhanced resistance against phenylurea herbicides, indicating its potential role in bioremediation (Azab et al., 2018) (Jang et al., 2020).
Herbicide Degradation and Environmental Effects
Research also focuses on the abiotic degradation of phenylureas, like diuron, in soil-water systems. Low molecular weight humic acid-like compounds have been found to efficiently catalyze diuron hydrolysis. These findings help in predicting the fate and degradation mechanisms of phenylureas in the environment (Salvestrini, 2013). Another study shows that exposure to the phenylurea herbicide diuron can decrease the recovery capacities of microbial communities in natural riverine environments, indicating potential ecological impacts (Pesce et al., 2006).
Safety And Hazards
Phenylurea is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . It can cause respiratory, digestive, and nervous system problems . Protective equipment and clothing should always be worn when working with phenylurea, and any spills or releases should be immediately contained and addressed .
Future Directions
properties
IUPAC Name |
phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBJCRLGQSPQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1319 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042507 | |
Record name | 1-Phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenyl urea pesticide, liquid, poisonous appears as a liquid dissolved or suspended in a liquid carrier. Contains any of several related compounds (Diuron, Fenuron, Linuron, Neburon, Siduron, Monuron) formally derived from urea. Carrier is water emulsifiable. Toxic by inhalation, skin absorption, or ingestion. Obtain the technical name of the specific pesticide and carrier from the shipping papers and contact CHEMTREC, 800-424-9300 for response information. | |
Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1319 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
1-Phenylurea | |
CAS RN |
64-10-8 | |
Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1319 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Phenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Urea, N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-PHENYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862I85399W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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